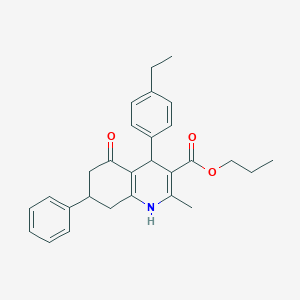![molecular formula C14H11FN4O B5112976 2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B5112976.png)
2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a dihydropyrazolyl group, and a propanedinitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with malononitrile in the presence of a base to form 2-[(2-fluorophenyl)methyl]propanedinitrile . This intermediate can then be further reacted with 3-methyl-5-oxo-1,2-dihydropyrazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Pharmaceutical Development: This compound can serve as an intermediate in the synthesis of drugs.
Materials Science: It is explored for its properties in the development of new materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes or receptors, modulating their activity. The dihydropyrazolyl group may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Fluorophenyl)methyl]propanedinitrile: This compound shares a similar fluorophenyl group but lacks the dihydropyrazolyl moiety.
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile is unique due to its combination of a fluorophenyl group and a dihydropyrazolyl group, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-12(14(20)19-18-8)13(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,13H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBIGIUOBMMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2F)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
![(3Z)-5-(4-bromophenyl)-3-[(4-ethoxyphenyl)methylidene]furan-2-one](/img/structure/B5112937.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid](/img/structure/B5112938.png)
![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B5112949.png)

![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5112971.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
